Ethyl 3-ethoxy-4-methylbenzoylformate
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Overview
Description
Ethyl 3-ethoxy-4-methylbenzoylformate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26374 g/mol . . This compound is characterized by its aromatic structure, which includes an ethoxy group and a methyl group attached to a benzene ring, as well as an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4-methylbenzoylformate can be synthesized through various organic reactions. One common method involves the esterification of 3-ethoxy-4-methylbenzoic acid with ethyl formate in the presence of a catalyst. The reaction typically requires heating under reflux conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach. This method offers advantages such as higher product yields, minimal waste generation, and operational simplicity . The process may include the use of triethyl orthoformate and appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-ethoxy-4-methylbenzoylformate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethoxy-4-methylbenzoate: Similar in structure but lacks the formyl group.
Methyl 3-ethoxy-4-methylbenzoylformate: Similar but has a methyl ester instead of an ethyl ester.
Ethyl 3-methoxy-4-methylbenzoylformate: Similar but has a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-4-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-11-8-10(7-6-9(11)3)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYOVZANQKSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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